Cas no 1581723-72-9 (Clavatustide B)

Clavatustide B 化学的及び物理的性質
名前と識別子
-
- Clavatustide B
- 6H-Dibenz[h,l][1,4,7,11]oxatriazacyclotetradecine-6,9,12,18(5H,10H,17H)-tetrone, 7,8-dihydro-8-methyl-10-(phenylmethyl)-, (10R)-
- (15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
- 1581723-72-9
- CHEBI:200284
-
- インチ: 1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
- InChIKey: RMBRIHHFOHNDLL-JOCHJYFZSA-N
- ほほえんだ: O1C(=O)C2=CC=CC=C2NC(=O)C2=CC=CC=C2NC(=O)CN(C)C(=O)[C@H]1CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 457.16377084g/mol
- どういたいしつりょう: 457.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 2
- 複雑さ: 766
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.248±0.06 g/cm3(Predicted)
- ふってん: 689.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.40±0.40(Predicted)
Clavatustide B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C563725-2.5mg |
Clavatustide B |
1581723-72-9 | 2.5mg |
$207.00 | 2023-05-18 | ||
TRC | C563725-25mg |
Clavatustide B |
1581723-72-9 | 25mg |
$1642.00 | 2023-05-18 | ||
TRC | C563725-50mg |
Clavatustide B |
1581723-72-9 | 50mg |
$ 3000.00 | 2023-09-08 |
Clavatustide B 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Clavatustide Bに関する追加情報
Recent Advances in Clavatustide B (1581723-72-9) Research: A Comprehensive Review
Clavatustide B (CAS: 1581723-72-9) is a cyclic depsipeptide compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. This research brief aims to provide a comprehensive overview of the latest findings related to Clavatustide B, highlighting its potential as a novel therapeutic agent.
The chemical structure of Clavatustide B, characterized by its cyclic depsipeptide backbone, confers unique biological activities, including antimicrobial and anticancer properties. Recent research has demonstrated that Clavatustide B exhibits potent activity against drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to modulate key signaling pathways in cancer cells has sparked interest in its potential as an anticancer agent.
One of the key challenges in the development of Clavatustide B as a therapeutic agent has been the optimization of its synthetic pathway. Recent advances in synthetic chemistry have enabled the production of Clavatustide B with higher yields and purity, facilitating further preclinical and clinical studies. Researchers have also explored the use of bioengineering techniques to produce Clavatustide B in microbial hosts, which could significantly reduce production costs and increase scalability.
In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of Clavatustide B. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that Clavatustide B effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis. Another study, published in Cancer Research, reported that Clavatustide B induces apoptosis in triple-negative breast cancer cells by targeting the PI3K/AKT/mTOR pathway.
Despite these promising findings, several challenges remain to be addressed before Clavatustide B can be translated into clinical applications. These include optimizing its pharmacokinetic properties, minimizing potential off-target effects, and ensuring its safety profile in humans. Ongoing research is focused on addressing these challenges through structural modifications and formulation strategies.
In conclusion, Clavatustide B (1581723-72-9) represents a promising candidate for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. The latest research highlights its unique biological activities and underscores the need for further studies to fully realize its therapeutic potential. As synthetic and bioengineering techniques continue to advance, the prospects for Clavatustide B as a clinically viable agent are increasingly optimistic.
1581723-72-9 (Clavatustide B) 関連製品
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)



